tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . It is a liquid at room temperature and is often used in organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction yields silanes .
Scientific Research Applications
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane has various applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chlorobutoxy)dimethylsilane
- tert-Butyl (4-iodobutoxy)dimethylsilane
- tert-Butyl (3-chloropropoxy)dimethylsilane
Uniqueness
tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is unique due to its ability to form stable silyl ether linkages, making it an excellent protecting group for alcohols in organic synthesis. Its stability and reactivity profile make it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h6H,7-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIJILDZEDNAJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579997 |
Source
|
Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953390-79-9 |
Source
|
Record name | tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.